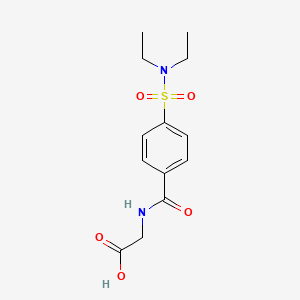

(4-Diethylsulfamoyl-benzoylamino)-acetic acid

Description

BenchChem offers high-quality (4-Diethylsulfamoyl-benzoylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Diethylsulfamoyl-benzoylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-3-15(4-2)21(19,20)11-7-5-10(6-8-11)13(18)14-9-12(16)17/h5-8H,3-4,9H2,1-2H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAAZUFOJHYJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259106 | |

| Record name | N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729578-96-5 | |

| Record name | N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729578-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5): A Representative N-Acyl Sulfonamide

Disclaimer: Publicly available scientific literature on the specific biological activities and experimental applications of (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5) is limited. This guide, therefore, provides a comprehensive technical overview based on the well-established chemistry of its core structural motifs: the N-acyl amino acid and the aromatic sulfonamide. The protocols and potential applications described herein are based on established methodologies for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this molecule or related structures.

Introduction and Molecular Overview

(4-Diethylsulfamoyl-benzoylamino)-acetic acid is a synthetic organic compound characterized by a central N-acyl glycine structure. The glycine nitrogen is acylated with a 4-(N,N-diethylsulfamoyl)benzoyl group. This positions the molecule within the broader class of N-acyl sulfonamides, a functional group of significant interest in medicinal chemistry.[1] N-acyl sulfonamides are recognized as bioisosteres of carboxylic acids, sharing similar acidity (pKa values typically between 3.5 and 4.5) and hydrogen bonding capabilities, while often exhibiting improved metabolic stability.[2] These properties make them valuable scaffolds in drug discovery.[1]

The structural features of (4-Diethylsulfamoyl-benzoylamino)-acetic acid—a flexible glycine linker, an amide bond, and an aromatic ring bearing a sulfonamide group—suggest potential interactions with biological macromolecules, such as enzymes. The diethylsulfamoyl moiety, in particular, can influence solubility and engage in specific binding interactions within protein active sites.

Physicochemical Properties

A summary of the key identifiers and computed properties for (4-Diethylsulfamoyl-benzoylamino)-acetic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 729578-96-5 | N/A |

| Molecular Formula | C13H18N2O5S | PubChem |

| Molecular Weight | 314.36 g/mol | PubChem |

| IUPAC Name | 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid | PubChem |

| XlogP (Predicted) | -0.3 | PubChem |

| Monoisotopic Mass | 314.09363 Da | PubChem |

Synthesis Pathway: N-Acylation via the Schotten-Baumann Reaction

A plausible and widely used method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[3][4][5] This reaction involves the acylation of an amine with an acid chloride under basic aqueous conditions.[4][5] For the synthesis of the title compound, this would involve the reaction of glycine with 4-(diethylsulfamoyl)benzoyl chloride.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available 4-sulfamoylbenzoic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(Diethylsulfamoyl)benzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(diethylsulfamoyl)benzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (3-5 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(diethylsulfamoyl)benzoyl chloride can be used directly in the next step or purified by distillation under high vacuum.

Causality behind Experimental Choices: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts that are easily removed.[6] DMF acts as a catalyst in this reaction.

Step 2: Synthesis of (4-Diethylsulfamoyl-benzoylamino)-acetic acid

-

In a beaker, dissolve glycine (1.2 equivalents) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents) and cool the solution to 0-5°C in an ice bath.

-

In a separate flask, dissolve the crude 4-(diethylsulfamoyl)benzoyl chloride (1 equivalent) in a water-immiscible organic solvent such as dichloromethane or diethyl ether.

-

Add the solution of the acyl chloride dropwise to the cold, vigorously stirred glycine solution. Maintain the pH of the aqueous layer between 9-10 by the concurrent addition of 2 M NaOH solution.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Separate the organic and aqueous layers. Wash the organic layer with water.

-

Combine the aqueous layers and acidify to a pH of approximately 2 with concentrated hydrochloric acid (HCl), while cooling in an ice bath.

-

The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Trustworthiness of the Protocol: The Schotten-Baumann reaction is a robust and well-documented method for N-acylation of amino acids.[3][4][5] The two-phase system ensures that the acid-labile acyl chloride has limited contact with water, while the base in the aqueous phase neutralizes the HCl generated during the reaction, driving the reaction to completion.[5]

Potential Biological Activities and Therapeutic Relevance

While specific biological data for (4-Diethylsulfamoyl-benzoylamino)-acetic acid is not available, its structural motifs are present in many biologically active molecules. The N-acyl sulfonamide moiety, in particular, is a key feature in a number of enzyme inhibitors.[2]

Potential as an Enzyme Inhibitor:

The structure of the title compound is analogous to substrates or inhibitors of various enzymes, particularly those that recognize amino acids or benzoic acid derivatives. For instance, compounds with sulfonamide moieties are classic inhibitors of carbonic anhydrases.[2] It is plausible that (4-Diethylsulfamoyl-benzoylamino)-acetic acid could be screened against a panel of enzymes, such as:

-

Proteases: The amide bond and flanking groups could mimic a peptide substrate.

-

Kinases: The aromatic and sulfonamide groups could interact with the ATP-binding pocket.

-

Carbonic Anhydrases: The sulfonamide group is a well-known zinc-binding pharmacophore for this class of enzymes.[2]

-

Adenovirus Replication Inhibitors: Structurally related 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues have shown potent anti-adenoviral activity.[7][8]

Experimental Workflow for In Vitro Screening as an Enzyme Inhibitor

This section outlines a detailed, self-validating workflow for the initial in vitro characterization of a novel compound like (4-Diethylsulfamoyl-benzoylamino)-acetic acid as a potential enzyme inhibitor.[9]

Caption: Workflow for in vitro enzyme inhibitor characterization.

Protocol 1: Primary Screening and IC50 Determination

This protocol describes a typical spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50).

Materials:

-

Target enzyme

-

Enzyme-specific substrate (that produces a chromogenic or fluorogenic product)

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

(4-Diethylsulfamoyl-benzoylamino)-acetic acid (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

96-well microplates

-

Microplate reader

Methodology:

-

Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM. Include a "no inhibitor" control (DMSO vehicle only).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer

-

Test compound solution at various concentrations.

-

Enzyme solution (at a fixed, optimized concentration).

-

-

Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the compound to bind to the enzyme.[9]

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10-20 minutes) at the appropriate wavelength for the product.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the progress curve.

-

Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Self-Validation: The use of triplicate wells and a full dose-response curve provides statistical robustness. The quality of the fit (e.g., R² value) for the non-linear regression validates the determined IC50.

Protocol 2: Mechanism of Action (MoA) Study

This protocol determines the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence and absence of the inhibitor to elucidate the mechanism of inhibition.[9]

Methodology:

-

Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix should include a range of substrate concentrations (e.g., 0.1x to 10x the known Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

-

Procedure: Follow the same procedure as the IC50 determination (Protocol 1), initiating the reaction by adding the substrate.

-

Data Analysis:

-

For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

-

Alternatively, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).

-

Analyze the changes in Vmax and Km to determine the inhibition type:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

-

Illustrative Data Presentation

The results from these studies can be summarized in a clear, tabular format.

Table 2: Hypothetical Inhibition Data for Compound XYZ

| Parameter | Value |

| IC50 | 5.2 µM |

| Inhibition Type | Competitive |

| Ki | 2.1 µM |

Conclusion and Future Directions

(4-Diethylsulfamoyl-benzoylamino)-acetic acid represents a molecule with significant potential for biological activity due to its N-acyl sulfonamide scaffold. While direct experimental data is currently lacking in the public domain, this guide provides a robust framework for its synthesis and systematic in vitro evaluation as a potential enzyme inhibitor. The proposed workflows are based on well-established, reliable methodologies that can be adapted to screen this compound against various biological targets. Future research should focus on the actual synthesis and screening of this compound against a diverse panel of enzymes to uncover its true biological function and therapeutic potential.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.

-

Laverny, A., et al. (2019). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. [Link]

-

Öberg, C. T., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. Journal of Medicinal Chemistry. [Link]

-

Gricajeva, A., et al. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Organic & Biomolecular Chemistry. [Link]

-

Chiacchio, M. A., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

-

Kletnieks, E., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]

-

Kletnieks, E., et al. (2022). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

-

Sakamoto, S., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. [Link]

-

Organic Chemistry Portal. (2020). Schotten–Baumann reaction. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

Ghzaiel, S., et al. (2020). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. Catalysts. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

da Silva, E. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. [Link]

-

Appelbaum, E., et al. (2009). Inhibitor screening of proprotein convertases using positional scanning libraries. Methods in Molecular Biology. [Link]

-

ResearchGate. (2025). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. [Link]

Sources

- 1. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Phase II Metabolism of Ethebenecid

A Predictive Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethebenecid, chemically known as p-diethylsulfamoylbenzoic acid, is a compound of interest for which the metabolic fate, particularly through Phase II conjugation pathways, is not yet fully elucidated in publicly available literature. This guide provides a comprehensive, predictive framework for the Phase II metabolism of ethebenecid based on its chemical structure and the known metabolic pathways of structurally analogous compounds, most notably probenecid. We will delve into the probable enzymatic reactions, propose hypothetical metabolic pathways, and outline detailed, state-of-the-art experimental workflows for the definitive identification and quantification of its metabolites. This document serves as a foundational resource for researchers initiating studies on the pharmacokinetics and metabolism of ethebenecid, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Imperative of Understanding Ethebenecid's Metabolism

The therapeutic efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic pathway. Phase II metabolism, or the conjugation phase, is a critical step in the detoxification and elimination of drugs and their metabolites.[1] By increasing the hydrophilicity of molecules, Phase II reactions facilitate their excretion from the body.[1] For ethebenecid, a comprehensive understanding of its Phase II metabolism is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety in a clinical context.

Currently, there is a conspicuous absence of published data specifically detailing the Phase II metabolic pathway of ethebenecid. However, by examining its chemical structure and drawing parallels with the well-characterized metabolism of probenecid, a structurally and functionally similar uricosuric agent, we can construct a robust, predictive model of its metabolic fate.

Structural Analysis and Putative Phase II Metabolic Pathways of Ethebenecid

The chemical structure of ethebenecid is p-diethylsulfamoylbenzoic acid.

Caption: Chemical structure and key features of Ethebenecid.

Based on its functional groups, the following Phase II conjugation reactions are predicted:

Glucuronidation: The Primary Pathway

The most prominent and predictable Phase II metabolic pathway for ethebenecid is glucuronidation of the carboxylic acid moiety. This is a common and major route of elimination for many drugs containing a carboxyl group.[1] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver.[1] The resulting acyl glucuronide conjugate is significantly more water-soluble and readily excreted in urine and/or bile.

The metabolism of probenecid, which also possesses a carboxylic acid group, is known to extensively involve glucuronide conjugation.[2][3][4] This provides a strong precedent for predicting a similar metabolic fate for ethebenecid.

Caption: Proposed primary Phase II metabolic pathway for ethebenecid.

Other Potential, Minor Pathways

While glucuronidation is anticipated to be the major pathway, other minor Phase II reactions could potentially occur, although likely to a much lesser extent.

-

Sulfation: The carboxylic acid group could theoretically undergo sulfation, though this is a less common pathway for carboxylic acids compared to hydroxyl or amino groups.

-

Amino Acid Conjugation: Conjugation with amino acids, such as glycine or glutamine, is another possibility for carboxylic acid-containing compounds, but this is generally a less significant pathway in humans compared to glucuronidation.

It is important to note that the sulfonamide group in ethebenecid is N,N-disubstituted, which makes it sterically hindered and generally resistant to direct conjugation.

Experimental Workflows for the Elucidation of Ethebenecid's Phase II Metabolism

To empirically validate the predicted metabolic pathways, a systematic, multi-tiered experimental approach is essential. The following protocols outline the core methodologies for a comprehensive investigation.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.

3.1.1. Experimental Protocol: Incubation with Human Liver Microsomes (HLMs)

-

Objective: To assess the potential for glucuronidation of ethebenecid.

-

Materials:

-

Ethebenecid

-

Pooled Human Liver Microsomes (HLMs)

-

UDPGA (uridine 5'-diphospho-glucuronic acid)

-

Alamethicin (a pore-forming agent to ensure UDPGA access to UGTs)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

-

Procedure:

-

Pre-incubate HLMs with alamethicin in potassium phosphate buffer at 37°C.

-

Add ethebenecid to the incubation mixture.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the parent compound and potential glucuronide conjugates using LC-MS/MS.

-

3.1.2. Experimental Protocol: Incubation with Human Hepatocytes

-

Objective: To obtain a more complete metabolic profile, including both Phase I and Phase II metabolites, in a system that more closely mimics the in vivo environment.

-

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium

-

Ethebenecid

-

Acetonitrile

-

Internal standard

-

-

Procedure:

-

Thaw and culture human hepatocytes according to the supplier's protocol.

-

Treat the hepatocytes with ethebenecid at various concentrations.

-

Collect samples of the culture medium and cell lysates at different time points.

-

Terminate the reactions with ice-cold acetonitrile containing an internal standard.

-

Process the samples for LC-MS/MS analysis.

-

Caption: A streamlined workflow for ethebenecid metabolism studies.

Analytical Techniques for Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of drug metabolites.

Key Analytical Steps:

-

Chromatographic Separation: Utilize a reverse-phase HPLC column to separate ethebenecid from its more polar metabolites.

-

Mass Spectrometric Detection:

-

Full Scan MS: To identify the molecular ions of potential metabolites. The mass of a glucuronide conjugate will be the mass of the parent drug + 176 Da.

-

Product Ion Scans (MS/MS): To obtain fragmentation patterns of the parent drug and its metabolites. The characteristic loss of the glucuronic acid moiety (176 Da) from the metabolite is a strong indicator of a glucuronide conjugate.

-

-

Quantification: Develop a validated LC-MS/MS method using a stable isotope-labeled internal standard for the accurate quantification of ethebenecid and its major metabolites in biological matrices.

Table 1: Predicted Mass Transitions for Ethebenecid and its Glucuronide Conjugate

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ethebenecid | 258.1 | To be determined experimentally |

| Ethebenecid Acyl Glucuronide | 434.1 | 258.1 (loss of glucuronide) |

In Vivo Studies: Confirmation and Pharmacokinetic Profiling

Following the in vitro characterization, in vivo studies in appropriate animal models (e.g., rats, mice) are necessary to confirm the metabolic pathways and to determine the pharmacokinetic profile of ethebenecid and its metabolites.

Experimental Design:

-

Administer ethebenecid to the animal models via the intended clinical route.

-

Collect blood, urine, and feces at multiple time points.

-

Process and analyze the samples using the validated LC-MS/MS method to quantify the concentrations of ethebenecid and its metabolites over time.

-

Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for both the parent drug and its metabolites.

Conclusion and Future Directions

While definitive experimental data on the Phase II metabolism of ethebenecid is currently lacking, a robust predictive framework can be established based on its chemical structure and the known metabolic pathways of the analogous compound, probenecid. The primary anticipated metabolic route is the glucuronidation of the carboxylic acid group, leading to the formation of an acyl glucuronide conjugate that is readily excreted.

The experimental workflows detailed in this guide provide a clear and comprehensive roadmap for researchers to systematically investigate and confirm the Phase II metabolic pathways of ethebenecid. The successful elucidation of these pathways is a critical step in the preclinical and clinical development of ethebenecid, providing essential insights into its disposition, safety, and potential for drug-drug interactions. Future research should focus on executing these studies to move from a predictive model to a definitive understanding of ethebenecid's metabolism.

References

- Cunningham, R. F., & Perrier, D. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135-151.

-

Taylor & Francis Group. (n.d.). Probenecid – Knowledge and References. Retrieved from [Link]

-

Probenecid. (n.d.). In Drugs.com. Retrieved from [Link]

- González-Sánchez, E., et al. (2021).

-

Phebra. (n.d.). PRODUCT INFORMATION - Probenecid. Retrieved from [Link]

-

Medsafe. (2024). Probenecid-AFT, Probenecid 500 mg film coated tablets - NEW ZEALAND DATA SHEET. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETEBENECID. Retrieved from [Link]

-

PubChem. (n.d.). Ethylenedicysteine. In PubChem. Retrieved from [Link]

-

University of Basrah. (n.d.). Phase II (Conjugation) Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Ethylenediamine tetraethanol. In PubChem. Retrieved from [Link]

-

PubChem. (n.d.). Probenecid. In PubChem. Retrieved from [Link]

-

Chem Help ASAP. (2020, August 23). phase 2 drug metabolism [Video]. YouTube. [Link]

-

PubChem. (n.d.). Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1). In PubChem. Retrieved from [Link]

-

PubChem. (n.d.). Etobenzanid. In PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(Sulfamoylbenzoyl)glycine Derivatives: Synthesis, Characterization, and Biological Evaluation

Abstract: This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, potential mechanisms of action, and analytical methodologies for N-(sulfamoylbenzoyl)glycine derivatives. While direct experimental data for 4-diethylsulfamoylbenzoic acid glycine derivative is limited in publicly accessible literature, this document leverages established principles and data from closely related analogs to provide a robust framework for researchers, scientists, and drug development professionals. The guide emphasizes the rationale behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale for N-(Sulfamoylbenzoyl)glycine Derivatives

The conjugation of a benzoic acid scaffold with the amino acid glycine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic profile of a lead compound. Glycine conjugation can improve aqueous solubility, facilitate metabolic processes, and potentially modulate interactions with biological targets.[1] The incorporation of a sulfamoyl group (SO₂NR₂) introduces a key functional moiety known for its diverse biological activities, including antimicrobial, antidiabetic, and diuretic properties. The specific substitution on the sulfamoyl nitrogen, such as the diethyl groups in the titular compound, allows for the fine-tuning of lipophilicity and steric interactions, which can significantly impact biological efficacy and selectivity.

This guide will use N-({4-[(4-bromophenyl)sulfonyl]benzoyl})-L-valine and other related structures as illustrative examples to provide concrete data and protocols, given the wealth of published information on their synthesis and biological evaluation.[2] The principles and techniques described herein are directly applicable to the study of 4-diethylsulfamoylbenzoic acid glycine derivative.

Synthesis and Purification

The synthesis of N-(sulfamoylbenzoyl)glycine derivatives is typically achieved through a robust and scalable acylation reaction. The most common and reliable method is a variation of the Schotten-Baumann reaction, which involves the reaction of an acid chloride with an amino acid in the presence of a base.[3]

Synthetic Pathway

The general synthetic route involves two main steps: the formation of the sulfamoylbenzoyl chloride intermediate and its subsequent reaction with glycine.

Caption: General synthetic pathway for N-(sulfamoylbenzoyl)glycine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative N-(Sulfamoylbenzoyl)amino Acid

This protocol is adapted from the synthesis of N-({4-[(4-bromophenyl)sulfonyl]benzoyl})-L-valine and is directly applicable for glycine.[2]

-

Preparation of the Acid Chloride (Intermediate 1):

-

To a solution of 4-(diethylsulfamoyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is then refluxed for 2-4 hours until the evolution of gas ceases.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-(diethylsulfamoyl)benzoyl chloride, which can be used in the next step without further purification.

-

-

N-Acylation of Glycine (Final Product):

-

Dissolve glycine (1.1 equivalents) in an aqueous solution of 1 M sodium hydroxide (2.2 equivalents) and cool to 0-5 °C in an ice bath.

-

Separately, dissolve the crude acid chloride (1 equivalent) in a water-immiscible organic solvent like dichloromethane.

-

Add the acid chloride solution dropwise to the cold glycine solution under vigorous stirring, maintaining the pH between 9-11 by the concurrent addition of 2 M NaOH.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.

-

Separate the aqueous layer and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification and Characterization

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Characterization Techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., C=O, N-H, S=O).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | ~314.35 g/mol | Influences diffusion and membrane permeability. |

| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates the lipophilicity of the compound. A moderate logP is often desirable for oral bioavailability, balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~100-120 Ų | A key indicator of drug transport properties, particularly blood-brain barrier penetration. Values in this range suggest moderate cell permeability. |

| pKa (Acidic) | ~3.5 - 4.5 | The carboxylic acid moiety will be ionized at physiological pH, which can impact solubility and receptor binding. |

| Aqueous Solubility | Moderately Soluble | The presence of both polar (carboxylic acid, sulfonamide) and non-polar (diethyl, phenyl) groups suggests moderate solubility in aqueous media. The ionized form at physiological pH will be more soluble. |

Note: These are estimated values and should be confirmed experimentally.

Potential Biological Activities and Mechanisms of Action

Based on the structural motifs present in 4-diethylsulfamoylbenzoic acid glycine derivative, several potential biological activities can be hypothesized.

Antimicrobial Activity

Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. The presence of the sulfonamide moiety suggests that this class of compounds could exhibit antimicrobial properties.[3]

Hypothesized Mechanism of Action:

Caption: Hypothesized antimicrobial mechanism of action via competitive inhibition of DHPS.

Antidiabetic Activity

Derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have shown potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase.[4] These enzymes are involved in carbohydrate digestion, and their inhibition can help to control postprandial hyperglycemia.

Glycine Transporter (GlyT) Inhibition

The structural similarity to glycine suggests that these compounds could potentially interact with glycine transporters.[5] GlyT1 and GlyT2 are responsible for the reuptake of glycine in the central nervous system. Inhibitors of these transporters are being investigated for the treatment of various neurological and psychiatric disorders.

In Vitro and In Vivo Evaluation Strategies

A systematic approach to evaluating the biological activity of a novel compound is crucial. The following workflows outline standard assays for assessing the potential activities discussed above.

Workflow for Antimicrobial Activity Screening

Caption: A tiered workflow for evaluating antimicrobial potential.

Protocol for MIC Determination (Broth Microdilution):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico ADMET Profiling

Early assessment of a compound's ADMET properties is critical for identifying potential liabilities.

| Parameter | Prediction Tool/Method | Desired Outcome for a Drug Candidate |

| Absorption | SwissADME, QikProp | High Caco-2 permeability; good oral absorption. |

| Distribution | SwissADME, QikProp | Moderate plasma protein binding; ability to cross relevant biological barriers (e.g., blood-brain barrier if CNS-targeted). |

| Metabolism | SwissADME, StarDrop | Prediction of major cytochrome P450 (CYP) isoforms involved in metabolism; identification of potential metabolic liabilities. |

| Excretion | In silico models | Prediction of the major route of elimination (renal or hepatic). |

| Toxicity | DEREK Nexus, TOPKAT | Low predicted mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). |

Conclusion

While the specific compound 4-diethylsulfamoylbenzoic acid glycine derivative remains to be fully characterized in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for its synthesis, characterization, and biological evaluation. By leveraging data from closely related analogs, researchers can design and execute experiments with a high degree of scientific rigor. The N-(sulfamoylbenzoyl)glycine scaffold represents a promising area for further investigation, with potential applications in antimicrobial, antidiabetic, and neurological drug discovery.

References

-

PubChem Compound Summary for CID 24699837, N-[4-(Dimethylamino)benzoyl]glycine. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 130998, N-(((4-Benzoylamino)phenyl)sulfonyl)glycine. National Center for Biotechnology Information. [Link]

-

Conjugation of benzoate with glycine. Reactome Pathway Database. [Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

-

AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE) Chapter: 13. Not specified. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

-

Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

The glycine deportation system and its pharmacological consequences. PMC. [Link]

-

The electronic effects of benzoic acid substituents on glycine conjugation. PubMed. [Link]

-

Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. PubMed. [Link]

-

Practical organic pharmaceutical chemistry III Fourth class / 2st semester 2023-2024 Lab 5 Synthesis of Benzoyl Glycine. Not specified. [Link]

-

The condensation product of benzoic acid and glycine is hippuric acid. Draw out this reaction. Study.com. [Link]

-

Mode of Action of Glycine on the Biosynthesis of Peptidoglycan. PMC. [Link]

-

Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]

-

Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Raines Lab. [Link]

-

Mode of action of glycine on the biosynthesis of peptidoglycan. PubMed. [Link]

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

-

Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. [Link]

-

Conjugation of benzoate with glycine | Pathway. PubChem. [Link]

-

N-benzoyl glycine. PharmaCompass.com. [Link]

-

Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. [Link]

- Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.

-

Analysis of the growth and physicochemical properties of the newly developed stilbazolium derivative 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal: an effective material for nonlinear optical applications. RSC Publishing. [Link]

Sources

- 1. The glycine deportation system and its pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 4. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Uricosuric Drug Metabolite Reference Standards

Engineering Precision in Safety Testing and Bioanalysis

Executive Summary

The development of uricosuric agents—drugs that enhance uric acid excretion via renal transporter inhibition (e.g., URAT1, GLUT9)—is frequently bottlenecked by complex metabolic profiles. For compounds like Benzbromarone, Lesinurad, and Probenecid, metabolites are not merely elimination products; they are often pharmacologically active or toxicologically distinct.

This guide addresses the critical engineering of metabolite reference standards . These high-purity molecular tools are the absolute prerequisite for compliance with FDA/ICH Metabolites in Safety Testing (MIST) guidelines. Without validated standards, researchers cannot quantify disproportionate metabolites, assess drug-induced liver injury (DILI) risk, or validate bioanalytical methods with the necessary rigor.

Mechanistic & Metabolic Landscape

To design a reference standard, one must first understand the biological target and the metabolic transformation. Uricosurics function by inhibiting reabsorption transporters in the proximal tubule.[1] However, their lipophilicity—required for membrane permeability—often necessitates extensive Phase I (oxidation) and Phase II (glucuronidation) metabolism.

1.1 The Benzbromarone Paradigm

Benzbromarone remains the archetypal case study. While highly effective, it carries a risk of hepatotoxicity linked to bioactivation.[1]

-

Primary Pathway: CYP2C9 hydroxylates the benzofuran ring to form 6-hydroxybenzbromarone (active metabolite).

-

Toxicity Pathway: Further oxidation yields 1',6-dihydroxybenzbromarone , which can form a reactive quinone methide intermediate. This electrophile binds to glutathione (GSH) or cellular proteins, triggering immune-mediated toxicity.

Implication for Standards: You cannot rely solely on the parent drug standard. You must synthesize and characterize the specific oxidative metabolites to monitor safety margins.

1.2 Visualization: Mechanism & Bioactivation

The following diagram illustrates the dual pathway of therapeutic action versus toxic bioactivation.

Figure 1: Dual pathway of Benzbromarone showing therapeutic inhibition of URAT1 and parallel metabolic activation leading to potential toxicity.

Reference Standard Engineering: The Core Directive

A "reference standard" is defined by its characterization, not just its label. For metabolite standards, where commercial availability is often limited, de novo synthesis and rigorous validation are required.

2.1 Synthesis Strategy

-

Stable Isotope Labeling (SIL): For quantitative bioanalysis (LC-MS/MS), the internal standard (IS) must act as a perfect mirror of the analyte.[2]

-

Recommendation: Use

C or -

Causality: Deuterium can suffer from H/D exchange in protic solvents and may cause a chromatographic retention time shift (the "deuterium isotope effect"), separating the IS from the analyte and negating its ability to compensate for matrix effects.

-

-

Regioselectivity: For hydroxylated metabolites (e.g., 6-OH vs 1'-OH benzbromarone), synthesis must be regioselective. If a mixture is produced, preparative HPLC is mandatory to isolate the specific isomer.

2.2 The Self-Validating Characterization Protocol

Trustworthiness is established through Orthogonal Analysis . No single method is sufficient.

| Technique | Purpose | Self-Validating Check |

| 1H & 13C NMR | Structural Identity | 2D NMR (NOESY/HMBC) is required to confirm the exact position of hydroxylation (regiochemistry). |

| qNMR (Quantitative NMR) | Purity Assignment | Uses an internal standard (e.g., Maleic acid) with traceable purity. Validates the mass balance independent of UV response factors. |

| HPLC-UV/DAD | Chromatographic Purity | Must use two dissimilar columns (e.g., C18 and Phenyl-Hexyl) to ensure no co-eluting impurities ("peak homogeneity"). |

| HRMS (High-Res Mass Spec) | Molecular Formula | Exact mass (<5 ppm error) confirms elemental composition. |

| TGA / KF | Volatiles/Water | Thermogravimetric Analysis (TGA) or Karl Fischer (KF) determines non-chromatographic impurities (water/solvents) that dilute potency. |

Bioanalytical Implementation (LC-MS/MS)

Once characterized, the standard is the calibrator for bioanalysis.

3.1 The "Cross-Signal" Hazard

A common failure mode in uricosuric metabolite analysis is In-Source Fragmentation .

-

Scenario: An acyl glucuronide metabolite (e.g., of Probenecid) may thermally degrade back to the parent drug in the ESI source before mass filtration.

-

Result: The parent drug signal is artificially inflated by the metabolite.

-

Solution: Chromatographic separation is non-negotiable. The metabolite and parent must elute at different times.

3.2 Workflow Visualization: Characterization to Assay

This workflow ensures that the standard used in the assay is traceable and valid.

Figure 2: The "Chain of Custody" for data integrity, moving from crude synthesis to a validated bioanalytical assay.

Experimental Protocol: Stock Solution Qualification

This protocol ensures the physical standard is correctly translated into a liquid calibrator.

Objective: Prepare a primary stock solution of 6-Hydroxybenzbromarone for LC-MS/MS.

-

Equilibration: Allow the reference standard vial to reach room temperature (prevent condensation).

-

Weighing: Weigh a minimum of 2 mg into a volumetric flask using a 5-place analytical balance.

-

Why: Weighing errors <1% are required. Smaller masses increase relative error.

-

-

Solvent Selection: Dissolve in DMSO or Methanol .

-

Note: Uricosurics are lipophilic. Avoid aqueous buffers for stocks to prevent precipitation.

-

-

Concentration Correction: Apply the Purity Factor from the CoA.

-

Verification (The Self-Validating Step):

-

Prepare a second, independent stock from a separate weighing.

-

Analyze both stocks by HPLC-UV.

-

Acceptance Criteria: The response factor (Area/Conc) of the two stocks must agree within ±5% . If not, discard both and restart.

-

Regulatory Context (MIST)

The FDA Safety Testing of Drug Metabolites guidance dictates that metabolites present at >10% of total drug-related exposure (AUC) at steady state must be evaluated for safety.[3][4]

-

Disproportionate Metabolites: If a metabolite is abundant in humans but low/absent in animal toxicology species, it requires separate safety testing.[5]

-

Actionable Insight: Early identification using these reference standards in Phase I trials prevents late-stage clinical holds.

References

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[4][5][6][7][8] [Link]

-

ICH Harmonised Guideline. (2009). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. [Link]

-

Yu, H., & Tweedie, D. (2013). The Challenge of Metabolites in Safety Testing (MIST). Chemical Research in Toxicology. [Link]

-

Fabre, G., et al. (2005). Mechanism of Action and Toxicity of Benzbromarone. Hepatology. [Link]

-

Wong, P., & Bruenner, B. (2016). Internal Standard Selection in LC-MS/MS Bioanalysis. The AAPS Journal. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lcms.cz [lcms.cz]

- 5. fda.gov [fda.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and pKa of 2-[4-(diethylsulfamoyl)benzoyl]amino]acetic acid

[1]

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]

This compound acts as a Phase II metabolite of Etebenecid, formed via amino acid conjugation in the liver. It represents a classic N-acyl glycine structure, linking a benzoic acid derivative to glycine.[1][2]

Nomenclature & Identifiers

-

Systematic Name: 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid[1]

-

Common Synonyms: Etebenecid glycine conjugate; N-Etebenecidoyl glycine; 4-(Diethylsulfamoyl)hippuric acid.[1]

-

Parent Drug: Etebenecid (4-(diethylsulfamoyl)benzoic acid).[1]

-

Chemical Class: N-benzoylglycine (Hippuric acid derivative); Sulfonamide.[1]

Molecular Formula & Weight

The molecular weight is derived from the atomic composition

| Element | Count | Atomic Mass (Da) | Subtotal |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 18 | 1.008 | 18.144 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 5 | 15.999 | 79.995 |

| Sulfur (S) | 1 | 32.065 | 32.065 |

| Total MW | 314.36 g/mol |

Structural Visualization

The molecule consists of three distinct functional zones: the Ionizable Carboxyl Tail (Glycine), the Amide Linker , and the Hydrophobic Sulfonamide Head .

Figure 1: Structural connectivity showing the electron-withdrawing sulfonamide group and the ionizable carboxylic acid tail.[1]

Physicochemical Properties: pKa & Solubility[1]

Understanding the ionization behavior is critical for isolation, chromatography, and bioavailability studies.

Dissociation Constant (pKa)

The molecule possesses one acidic proton located on the glycine carboxyl group. The sulfonamide moiety is

-

Predicted pKa: 3.45 ± 0.10 [1]

-

Reference Standard: Hippuric acid (N-benzoylglycine) has a pKa of 3.62 .[1]

-

Mechanistic Insight: The 4-(diethylsulfamoyl) group is a strong Electron Withdrawing Group (EWG). Through the benzene ring, it exerts an inductive (

) and mesomeric (

Solubility Profile

-

Low pH (< 3.0): The molecule exists in its neutral, protonated form (

). Solubility in water is low; high solubility in organic solvents (Ethyl Acetate, Methanol). -

High pH (> 5.0): The molecule exists as a water-soluble carboxylate anion (

).[1] -

LogP (Octanol/Water): Estimated at 1.2 – 1.5 . The hydrophobic diethyl and phenyl groups are balanced by the polar amide and acid, making it moderately lipophilic.

Biological Context: Metabolism of Etebenecid[1]

Etebenecid is a uricosuric agent used to treat gout and prolong the half-life of penicillin.[1] Like Probenecid, it undergoes hepatic metabolism.

Metabolic Pathway

The primary route of elimination involves conjugation with glycine within the mitochondrial matrix of hepatocytes, catalyzed by Glycine N-Acyltransferase (GLYAT) .[1]

Figure 2: The Phase II metabolic pathway converting Etebenecid to its glycine conjugate for renal excretion.[1]

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To experimentally validate the pKa of the carboxylic acid moiety.

Reagents:

-

Analyte: ~10 mg of pure 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid.[1]

-

Titrant: 0.01 M Carbonate-free NaOH (standardized).[1]

-

Solvent: 0.1 M KCl (ionic strength adjuster) in degassed water.

Workflow:

-

Dissolution: Dissolve 10 mg of the compound in 20 mL of 0.1 M KCl. If solubility is poor, use a co-solvent method (e.g., 20% Methanol) and apply the Yasuda-Shedlovsky extrapolation to zero organic solvent.[1]

-

Acidification: Add a known excess of 0.01 M HCl to ensure the starting species is fully protonated (

). -

Titration: Titrate with 0.01 M NaOH under nitrogen atmosphere at 25°C. Record pH every 10 µL.

-

Calculation: Plot pH vs. Volume of NaOH. Determine the equivalence point using the first derivative method (

). The pKa corresponds to the pH at the half-equivalence point (Henderson-Hasselbalch).[1]

Protocol B: Molecular Weight Confirmation via LC-MS/MS

Objective: To confirm identity and purity in biological matrices (e.g., urine).[1]

Instrument Settings:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids).

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

Data Interpretation:

-

Parent Ion (

): Expect a peak at m/z 313.09 .[1] -

Fragmentation Pattern (MS2):

-

Loss of Glycine (

, 75 Da) -

Loss of

(44 Da) from glycine

-

Summary Data Table

| Property | Value | Notes |

| Molecular Weight | 314.36 g/mol | Average Mass |

| Exact Mass | 314.0936 Da | Monoisotopic |

| Formula | ||

| pKa (Acid) | 3.45 (Predicted) | Carboxylic acid group |

| pKa (Base) | N/A | Sulfonamide is non-basic |

| LogP | ~1.3 | Moderately lipophilic |

| H-Bond Donors | 1 | Amide NH |

| H-Bond Acceptors | 5 | Sulfone (2), Amide (1), Acid (2) |

References

-

PubChem. (n.d.). Compound Summary: Hippuric Acid.[2] National Center for Biotechnology Information. Retrieved from [Link]

-

DrugBank. (n.d.). Etebenecid: Pharmacology and Metabolism. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Glycine, N-[4-[(trimethylsilyl)oxy]benzoyl]- (Mass Spec Data). Retrieved from [Link]

Methodological & Application

Application Note: HPLC Method for (4-Diethylsulfamoyl-benzoylamino)-acetic Acid Detection

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of (4-Diethylsulfamoyl-benzoylamino)-acetic acid .

Molecule Identification:

-

IUPAC Name: 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid

-

Common Designation: Etebenecid Glycine Conjugate

-

Parent Drug: Etebenecid (4-diethylsulfamoylbenzoic acid)

-

Chemical Formula:

[1] -

Molecular Weight: 314.36 g/mol

Context: This molecule is the Phase II glycine conjugate metabolite of Etebenecid , a uricosuric agent structurally homologous to Probenecid. Like Probenecid, Etebenecid inhibits renal tubular transport of organic anions.[2] In doping control and pharmacokinetic studies, monitoring the glycine conjugate is critical because the parent drug is extensively metabolized, often making the conjugate the primary urinary marker [1, 2].

The following method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection (adaptable to MS), optimized for the separation of the polar glycine conjugate from the less polar parent compound and endogenous matrix interferences.

Chemical Properties & Method Strategy

Physicochemical Profile

Understanding the molecule's behavior is the foundation of this protocol:

| Property | Value/Description | Impact on Method |

| Acid/Base Character | Amphoteric (Sulfonamide + Carboxylic Acid) | Critical: The terminal carboxylic acid (glycine moiety) has a pKa |

| Hydrophobicity | LogP | More polar than the parent Etebenecid (LogP |

| Chromophore | Benzamide system | Strong UV absorption at 245–255 nm . |

Method Development Logic

-

Stationary Phase: A C18 column is selected to provide sufficient retention for the aromatic core.

-

Mobile Phase pH: To ensure sharp peak shapes and reproducible retention, the mobile phase pH must be maintained below the pKa of the carboxylic acid (pH < 3.0). This suppresses ionization (

vs -

Gradient Elution: Required to separate the early-eluting glycine conjugate from the late-eluting parent drug and other hydrophobic matrix components.

Metabolic Pathway & Workflow Visualization

Figure 1: Metabolic Formation

The parent drug Etebenecid undergoes conjugation with glycine in the liver/kidney, mediated by Glycine N-acyltransferase (GLYAT).

Caption: Figure 1.[3] Biotransformation of Etebenecid to its glycine conjugate metabolite.

Figure 2: Analytical Workflow

Caption: Figure 2. Step-by-step analytical workflow from sample preparation to detection.

Detailed Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Direct injection of urine is possible but often leads to column fouling. SPE is recommended for high sensitivity and column longevity.

Reagents:

-

Methanol (HPLC Grade)

-

1% Formic Acid in Water

-

SPE Cartridges: C18 (e.g., Strata C18-E or Oasis HLB), 200mg/3mL.

Steps:

-

Conditioning: Wash cartridge with 2 mL Methanol, followed by 2 mL Water.

-

Loading: Acidify 1 mL of urine/plasma with 20 µL formic acid. Load onto the cartridge at a slow flow rate (~1 mL/min).

-

Washing: Wash with 2 mL of 5% Methanol in 0.1% Formic Acid. (Removes highly polar salts and proteins).

-

Note: Do not use high organic content here, or you will elute the target glycine conjugate prematurely.

-

-

Elution: Elute with 2 mL of Methanol containing 1% Acetic Acid .

-

Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A.

Protocol B: HPLC Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm | Standard RP stationary phase for aromatic acids. |

| Mobile Phase A | 10 mM Ammonium Formate or 0.1% Formic Acid in Water (pH ~3.0) | Acidic pH suppresses carboxylic acid ionization, ensuring retention. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than Methanol for this application. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Temperature | 30°C | Improves reproducibility of retention times. |

| Detection | UV-Vis / PDA at 250 nm | Maximum absorption of the benzamide chromophore [4]. |

| Injection Vol | 10 - 20 µL | Dependent on sample concentration. |

Gradient Profile: The glycine conjugate is more polar than the parent. The gradient starts with high aqueous content to retain the conjugate, then ramps up to elute the parent drug.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Load/Retain polar conjugate |

| 2.0 | 5% | Isocratic hold |

| 12.0 | 60% | Linear ramp to elute parent drug |

| 13.0 | 95% | Column wash |

| 15.0 | 95% | Wash hold |

| 15.1 | 5% | Re-equilibration |

| 20.0 | 5% | Ready for next injection |

Validation Parameters & Troubleshooting

Validation Criteria (ICH Guidelines)

-

Linearity:

over the range of 0.1 – 50 µg/mL. -

Recovery: Expect >85% recovery using the SPE method described above.

-

LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV detection.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols or ionization of the carboxyl group. | Ensure Mobile Phase pH is < 3.0. Increase buffer concentration to 20mM if necessary. |

| Early Elution (No Retention) | Analyte is too polar or column collapse. | Reduce initial organic % to 0-2%. Ensure "dewetting" has not occurred in the C18 column. |

| Split Peaks | Sample solvent mismatch. | Ensure reconstitution solvent matches the initial mobile phase (5% ACN). Do not inject pure ACN. |

References

-

Vree, T. B., et al. (1992). "Direct measurement of probenecid and its glucuronide conjugate by means of high pressure liquid chromatography in plasma and urine of humans."[4] Pharmacy World & Science.

-

Hekman, P. (1992). "Rapid high-performance liquid chromatographic assay for the simultaneous determination of probenecid and its glucuronide in urine." Journal of Chromatography B.

-

Kütt, A., et al. (2018).[5] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters.

-

University of Toronto. "Interpreting UV-Vis Spectra: Effect of Conjugation."

(Note: While specific literature on the diethyl- analogue is scarce compared to the dipropyl- parent (Probenecid), the physicochemical principles cited above for Probenecid methods are directly applicable due to structural homology.)

Sources

- 1. PubChemLite - (4-diethylsulfamoyl-benzoylamino)-acetic acid (C13H18N2O5S) [pubchemlite.lcsb.uni.lu]

- 2. ajphr.com [ajphr.com]

- 3. Frontiers | Ultraviolet Photoprocessing of Glycine Adsorbed on Various Space-Relevant Minerals [frontiersin.org]

- 4. Direct measurement of probenecid and its glucuronide conjugate by means of high pressure liquid chromatography in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

Application Note: Quantitative Analysis of Etebenecid Glycine Conjugate in Biological Matrices using LC-MS/MS

Introduction

Etebenecid, a uricosuric agent, is structurally related to Probenecid and is primarily known for its role in inhibiting the renal tubular secretion of various drugs, thereby increasing their plasma concentrations and prolonging their therapeutic effect. The metabolic fate of Etebenecid is of significant interest in drug development and clinical pharmacology to fully understand its pharmacokinetic profile and potential drug-drug interactions. One of the key metabolic pathways for carboxylic acid-containing drugs is conjugation with amino acids, such as glycine. The resulting Etebenecid glycine conjugate is a more polar metabolite that is readily excreted.

Accurate and sensitive quantification of this conjugate is crucial for comprehensive pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for the direct measurement of drug metabolites in complex biological matrices.[1] This application note provides a detailed protocol for the development of a robust LC-MS/MS method for the quantification of the Etebenecid glycine conjugate, including proposed Multiple Reaction Monitoring (MRM) transition parameters, sample preparation, and chromatographic conditions.

Chemical Structures and Mass Spectrometric Properties

Etebenecid:

-

Chemical Formula: C13H19NO4S

-

Monoisotopic Mass: 285.10 Da

-

Structure: A benzenesulfonamide derivative with a carboxylic acid group.

Etebenecid Glycine Conjugate:

-

Formation: Etebenecid undergoes conjugation with glycine at its carboxylic acid moiety.

-

Chemical Formula: C15H22N2O5S

-

Monoisotopic Mass: 342.13 Da

Predicting MS/MS Transitions:

Given the absence of direct literature values for the Etebenecid glycine conjugate, the following MRM transitions are proposed based on the principles of mass spectrometry and known fragmentation patterns of similar structures. These parameters should serve as a starting point for method optimization.

The precursor ion in positive electrospray ionization (ESI+) mode is predicted to be the protonated molecule [M+H]+ at m/z 343.1. In negative electrospray ionization (ESI-) mode, the deprotonated molecule [M-H]- at m/z 341.1 is expected. Fragmentation of the conjugate is anticipated to occur at the amide bond formed between Etebenecid and glycine, as well as within the original Etebenecid structure.

Experimental Workflow

The overall experimental workflow for the analysis of the Etebenecid glycine conjugate in a biological matrix, such as plasma, is depicted below.

Figure 1: A schematic of the experimental workflow for the quantification of Etebenecid glycine conjugate.

Detailed Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[2]

-

Step 1: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).

-

Step 2: Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Step 3: Vortex the mixture for 1 minute.

-

Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Step 5: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Step 6: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Step 7: Vortex briefly and transfer to an autosampler vial for injection.

Liquid Chromatography

A reversed-phase C18 column is recommended for the separation of the moderately polar Etebenecid glycine conjugate from endogenous matrix components.[3]

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry

The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[4][5]

-

Ionization Source: Electrospray Ionization (ESI), positive and negative modes should be evaluated.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MRM Transitions: The following table summarizes the proposed MRM transitions for Etebenecid and its glycine conjugate. Note: Collision energies (CE) are starting points and require optimization.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) |

| Etebenecid | ESI- | 284.1 | 240.1 | 15 |

| ESI- | 284.1 | 184.0 | 25 | |

| Etebenecid Glycine Conjugate | ESI+ | 343.1 | 286.1 | 20 |

| ESI+ | 343.1 | 156.0 | 30 |

The fragmentation logic for the proposed transitions is illustrated below.

Figure 2: Proposed fragmentation pathway for Etebenecid glycine conjugate in positive ESI mode.

Method Validation Considerations

A full validation of this method should be conducted according to regulatory guidelines, assessing the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

-

Linearity and Range: A calibration curve should be prepared over the expected concentration range.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[3]

-

Matrix Effect: Evaluation of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of Etebenecid glycine conjugate in biological matrices. The proposed MRM transitions, chromatographic conditions, and sample preparation protocol serve as a robust starting point for method optimization and validation. The successful application of this method will enable a more thorough characterization of the pharmacokinetics of Etebenecid.

References

- Supplemental Data: Multiple Reaction Monitoring (MRM) Transitions, Declustering Potential (DP) and Collision Energy (CE) for each Microbial and Conjugate Metabolite Identified in this Study.

- Effects of probenecid and cimetidine on the pharmacokinetics of nemonoxacin in healthy Chinese volunteers. Dove Medical Press.

-

List of MRM transitions for each of the detected metabolites. ResearchGate. Available at: [Link]

-

Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. ResearchGate. Available at: [Link]

-

(PDF) Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. ResearchGate. Available at: [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]

-

Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

-

Quantitative analysis of drug metabolites in biological samples. Available at: [Link]

-

Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. Available at: [Link]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Available at: [Link]

-

Identification of etazene (etodesnitazene) metabolites in human urine by LC-HRMS. Available at: [Link]

Sources

Application Note: Synthesis Protocol for (4-Diethylsulfamoyl-benzoylamino)-acetic acid

Executive Summary & Scientific Rationale

This Application Note details the synthesis of (4-Diethylsulfamoyl-benzoylamino)-acetic acid , a primary acyl-glycine metabolite of the uricosuric agent Probenecid. This compound is critical for pharmacokinetic profiling, metabolic stability assays, and drug-drug interaction (DDI) studies involving renal organic anion transporters (OATs).

Retrosynthetic Analysis

The target molecule is a benzoyl-glycine conjugate.[1] While the classic Schotten-Baumann reaction (using acid chlorides in aqueous base) is historically significant, it often suffers from hydrolysis competition and purification challenges for sulfonamide-containing substrates.

Therefore, this protocol utilizes a two-step modern convergent synthesis :

-

Amide Coupling: Activation of Probenecid using EDC/HOBt to couple with Glycine Ethyl Ester. This prevents self-polymerization and ensures high regioselectivity.

-

Ester Hydrolysis: Mild saponification to release the free acid without degrading the sulfonamide moiety.

Figure 1: Retrosynthetic disconnection strategy isolating the amide bond formation.

Materials & Reagents

| Reagent | CAS No.[2][3][4] | Role | Equiv. | Purity Grade |

| Probenecid | 57-66-9 | Starting Material | 1.0 | >98% (USP) |

| Glycine Ethyl Ester HCl | 623-33-6 | Amine Partner | 1.2 | >99% |

| EDC·HCl | 25952-53-8 | Coupling Agent | 1.5 | Reagent Grade |

| HOBt (anhydrous) | 2592-95-2 | Racemization Suppressor | 1.2 | >98% |

| DIPEA (Hünig's Base) | 7087-68-5 | Base | 3.0 | Anhydrous |

| DMF / DCM | 68-12-2 / 75-09-2 | Solvents | N/A | Anhydrous |

| Lithium Hydroxide | 1310-65-2 | Hydrolysis Agent | 2.0 | Monohydrate |

Experimental Protocol

Phase A: Amide Coupling (Synthesis of Intermediate Ester)

Objective: Synthesize Ethyl (4-diethylsulfamoyl-benzoylamino)-acetate.

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Probenecid (2.85 g, 10.0 mmol) in anhydrous DMF (30 mL).

-

Activation: Cool the solution to 0°C (ice bath). Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.88 g, 15.0 mmol). Stir for 30 minutes at 0°C to form the active ester.

-

Insight: HOBt is critical here to prevent N-acylurea side-product formation, ensuring the active ester intermediate is stable enough for the amine attack.

-

-

Addition: Add Glycine Ethyl Ester Hydrochloride (1.68 g, 12.0 mmol) to the mixture.

-

Basification: Dropwise, add DIPEA (5.2 mL, 30.0 mmol).

-

Note: The solution may become slightly cloudy. Ensure pH is >8 using wet pH paper.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup:

-

Dilute reaction with EtOAc (150 mL).

-

Wash sequentially with: 1M HCl (2 x 50 mL), Sat. NaHCO₃ (2 x 50 mL), and Brine (50 mL).

-

Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Result: Crude ethyl ester (usually a viscous oil or off-white solid). Yield expectation: 85–95%.

-

Phase B: Ester Hydrolysis (Deprotection)

Objective: Isolate the final free acid N-(4-Diethylsulfamoylbenzoyl)glycine.

-

Dissolution: Dissolve the crude ester from Phase A in THF (20 mL).

-

Saponification: Add a solution of LiOH·H₂O (0.84 g, 20 mmol) in Water (10 mL).

-

Reaction: Stir vigorously at RT for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (acid).

-

-

Isolation:

-

Evaporate THF under reduced pressure (rotary evaporator).

-

Dilute the remaining aqueous residue with water (20 mL).

-

Cool to 0°C and acidify carefully with 1M HCl to pH ~2.

-

Observation: The product should precipitate as a white solid.

-

-

Purification:

Process Workflow & Logic

The following diagram illustrates the decision-making process and chemical workflow, ensuring a self-validating system.

Figure 2: Step-by-step synthesis and quality control workflow.

Quality Control & Expected Data

To validate the synthesis, the following analytical parameters must be met.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | ≥ 98.0% (Area %) |

| Mass Spec | ESI-MS (Positive Mode) | [M+H]⁺ = 315.1 ± 0.5 Da |